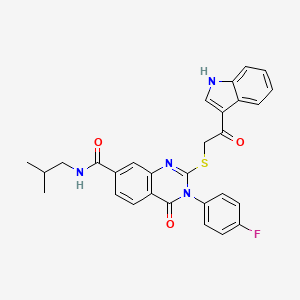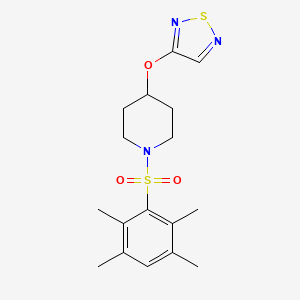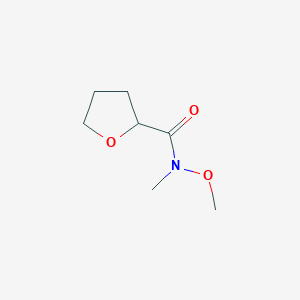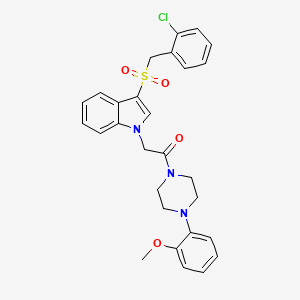
2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . This compound also contains an indole group, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring . Indole is a significant structure in many natural products and drugs .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups in its structure. The indole and quinazoline moieties, as well as the thioether, amide, and ketone groups, could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ketone could enhance its solubility in polar solvents .科学的研究の応用
Antimicrobial and Antibacterial Applications
Research has demonstrated the synthesis of compounds related to quinazoline derivatives, showcasing their potential in antimicrobial and antibacterial activities. For instance, studies on fluoroquinolone-based 4-thiazolidinones have been conducted, revealing their synthesis and efficacy in combating fungal and bacterial infections (N. Patel & S. D. Patel, 2010). Additionally, novel antibacterial quinolones containing heterocyclic substituents have been synthesized, indicating significant in vitro antibacterial activity against both Gram-positive and Gram-negative organisms (C. S. Cooper et al., 1990).
Antifungal Activities
The development of hybrid compounds integrating quinazolinone and 4-thiazolidinone motifs has been explored for their potential as antimicrobial agents, including their effectiveness against various fungi and bacteria (N. Desai, A. Dodiya, & P. N. Shihora, 2011).
Photovoltaic Applications
Another intriguing application is in the improvement of photoelectric conversion efficiency for dye-sensitized solar cells through co-sensitization with near-infrared absorbing cyanine dyes (Wenjun Wu et al., 2009). This research highlights the compound's utility beyond biomedical applications, showcasing its versatility in energy-related fields.
Synthesis and Structural Insights
The compound's synthesis and structural characterization have been pivotal in understanding its potential applications. Detailed synthesis procedures and analyses provide insights into the molecular framework of these compounds, enabling further exploration of their applications across various scientific domains (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).
作用機序
将来の方向性
The future research directions for this compound would likely involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by indole and quinazoline derivatives, this compound could be of interest in the development of new therapeutic agents .
特性
IUPAC Name |
3-(4-fluorophenyl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O3S/c1-17(2)14-32-27(36)18-7-12-22-25(13-18)33-29(34(28(22)37)20-10-8-19(30)9-11-20)38-16-26(35)23-15-31-24-6-4-3-5-21(23)24/h3-13,15,17,31H,14,16H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPMELNQNUNVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B2602657.png)

![Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride](/img/structure/B2602659.png)



![(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2602667.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2602668.png)

![2-(4-isopropylphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2602674.png)
![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2602675.png)

![1-ethyl-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2602677.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602679.png)